molecular formula C25H35N3O4S B13127033 tert-butyl (2S)-2-[(1R,2S)-1-methoxy-2-methyl-3-oxo-3-[[(1S)-2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidine-1-carboxylate

tert-butyl (2S)-2-[(1R,2S)-1-methoxy-2-methyl-3-oxo-3-[[(1S)-2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidine-1-carboxylate

Cat. No.: B13127033
M. Wt: 473.6 g/mol
InChI Key: IUCQRIRVQMEYPP-ZIBCJSCZSA-N
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Description

tert-butyl (2S)-2-[(1R,2S)-1-methoxy-2-methyl-3-oxo-3-[[(1S)-2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidine-1-carboxylate: is a complex organic compound that features a pyrrolidine ring, a thiazole moiety, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including the formation of the pyrrolidine ring, the introduction of the thiazole group, and the attachment of the tert-butyl ester. Common synthetic routes may involve:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Thiazole Group: This step may involve the use of thiazole derivatives and coupling reactions.

    Attachment of the tert-butyl Ester: This can be done using tert-butyl esters and appropriate protecting group strategies.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route for scalability, including the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or methyl groups.

    Reduction: Reduction reactions could target the carbonyl groups present in the structure.

    Substitution: Substitution reactions may occur at various positions, including the thiazole ring and the pyrrolidine ring.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogenating agents or nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as an intermediate in the synthesis of more complex molecules, particularly those with biological activity.

Biology

In biology, it may serve as a probe or ligand in studies involving enzyme interactions or receptor binding.

Medicine

In medicine, the compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

In industry, it might be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with biological targets. It may involve binding to enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    tert-butyl (2S)-2-[(1R,2S)-1-methoxy-2-methyl-3-oxo-3-[[(1S)-2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidine-1-carboxylate: can be compared with other compounds featuring pyrrolidine rings, thiazole groups, or similar functional groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which may confer unique biological or chemical properties.

Properties

Molecular Formula

C25H35N3O4S

Molecular Weight

473.6 g/mol

IUPAC Name

tert-butyl (2S)-2-[(1R,2S)-1-methoxy-2-methyl-3-oxo-3-[[(1S)-2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidine-1-carboxylate

InChI

InChI=1S/C25H35N3O4S/c1-17(21(31-5)20-12-9-14-28(20)24(30)32-25(2,3)4)22(29)27-19(23-26-13-15-33-23)16-18-10-7-6-8-11-18/h6-8,10-11,13,15,17,19-21H,9,12,14,16H2,1-5H3,(H,27,29)/t17-,19-,20-,21+/m0/s1

InChI Key

IUCQRIRVQMEYPP-ZIBCJSCZSA-N

Isomeric SMILES

C[C@@H]([C@H]([C@@H]1CCCN1C(=O)OC(C)(C)C)OC)C(=O)N[C@@H](CC2=CC=CC=C2)C3=NC=CS3

Canonical SMILES

CC(C(C1CCCN1C(=O)OC(C)(C)C)OC)C(=O)NC(CC2=CC=CC=C2)C3=NC=CS3

Origin of Product

United States

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